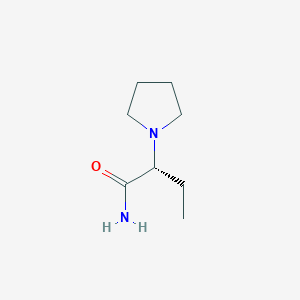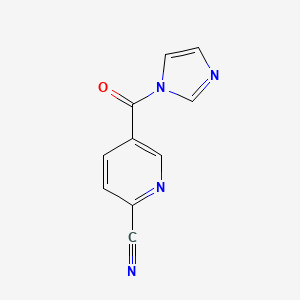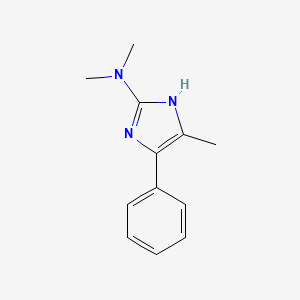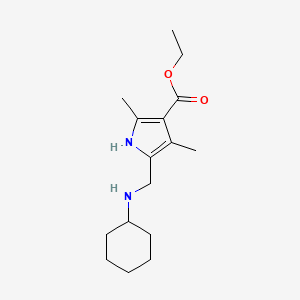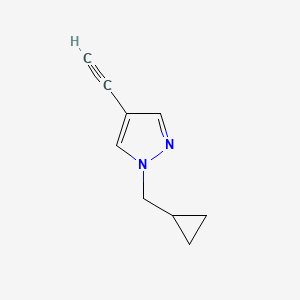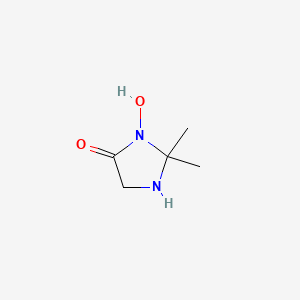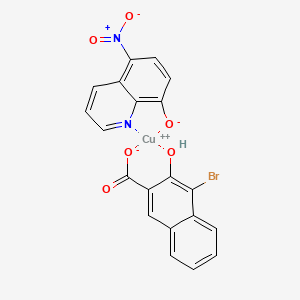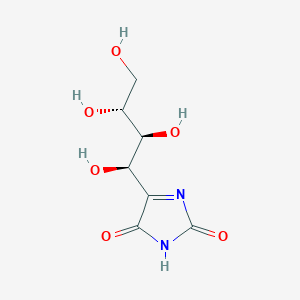
(1S,3aR,4S,7aR)-1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inhoffen Lythgoe diol: is an organic molecule commonly used in chiral selective reactions in organic synthesis. It is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of vitamin D analogues. The compound is named after its discoverers, Hans Inhoffen and Bernard Lythgoe, who first synthesized it as part of their work on vitamin D chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Inhoffen Lythgoe diol can be synthesized through several methods, one of which involves the Diels-Alder reaction. This reaction is performed in an aqueous medium and involves the use of a diene and a dienophile to form the diol. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 24-48 hours .
Industrial Production Methods: Industrial production of Inhoffen Lythgoe diol often involves the use of solid-phase synthesis techniques. This method allows for the efficient production of the diol in large quantities. The process involves the attachment of the vitamin D side chain to a solid-phase linked Inhoffen Lythgoe diol derived CD-ring fragment .
Análisis De Reacciones Químicas
Types of Reactions: Inhoffen Lythgoe diol undergoes various types of chemical reactions, including:
Oxidation: The diol can be oxidized to form ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The diol can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include fluorinated vitamin D analogues, which have been shown to have increased metabolic stability and improved binding affinity to target proteins .
Aplicaciones Científicas De Investigación
Inhoffen Lythgoe diol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Inhoffen Lythgoe diol involves its role as an intermediate in the synthesis of biologically active compounds. It acts as a chiral building block, allowing for the formation of stereochemically pure products. The molecular targets and pathways involved include the vitamin D receptor and metabolic enzymes such as CYP24A1 .
Comparación Con Compuestos Similares
23,23-Difluoro-25-hydroxyvitamin D3: This compound is synthesized from Inhoffen Lythgoe diol and has increased resistance to metabolic degradation.
Falecalcitriol: A clinically approved vitamin D analogue that contains a hexafluoroisopropanol unit in the side chain.
Uniqueness: Inhoffen Lythgoe diol is unique due to its role as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo a wide range of chemical reactions and its use in the production of stereochemically pure products make it a valuable compound in organic synthesis.
Propiedades
Fórmula molecular |
C13H24O2 |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
(1S,3aR,4S,7aR)-1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
InChI |
InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9?,10-,11-,12-,13+/m0/s1 |
Clave InChI |
FUBPRYXDIHQLGH-LGNXWEDYSA-N |
SMILES isomérico |
CC(CO)[C@@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C |
SMILES canónico |
CC(CO)C1CCC2C1(CCCC2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)
